Benzyl (S)-(-)-lactate
Description
Significance of Chiral Esters in Asymmetric Synthesis
Asymmetric synthesis is a critical area of organic chemistry focused on the selective production of a single stereoisomer of a chiral molecule. thegoodscentscompany.com Many biologically active molecules, particularly pharmaceuticals, derive their specific effects from their precise three-dimensional structure, meaning that often only one of a pair of enantiomers will exhibit the desired therapeutic activity. nih.govnumberanalytics.com The other may be inactive or, in some cases, cause unintended effects.
Chiral esters are of paramount importance in this domain for several key reasons:
Chiral Auxiliaries: They can function as chiral auxiliaries, which are enantiomerically pure compounds that are temporarily incorporated into a synthetic sequence. nih.gov They guide the reaction to favor the formation of one diastereomer over another, and after the desired stereocenter is created, the auxiliary can be removed and often recovered for reuse. nih.gov
Building Blocks: Enantiopure esters serve as versatile building blocks, or synthons, in the "chiral pool." wikipedia.org The chiral pool is the collection of abundant and inexpensive enantiopure compounds from natural sources, such as amino acids, sugars, and hydroxy acids like lactic acid. wikipedia.orgresearchgate.net Syntheses that utilize these readily available starting materials are often more efficient and economical.
Intermediates and Products: Chiral esters are not only intermediates but are often the final target molecules themselves, found in a wide range of bioactive compounds, including pharmaceuticals, agrochemicals, and materials. numberanalytics.com For instance, certain chiral α,α-disubstituted carboxylic esters are recognized as important bioactive molecules. chemicalbook.com
The development of catalytic asymmetric methods to produce chiral esters, such as through asymmetric hydrogenation or Wolff rearrangement, continues to be an active area of research, highlighting their central role in modern synthesis. chemicalbook.comnih.gov
Benzyl (B1604629) (S)-(-)-Lactate as a Foundational Chiral Synthon
Benzyl (S)-(-)-lactate, the benzyl ester of (S)-lactic acid, is a prime example of a foundational chiral synthon. Its utility stems from the combination of its constituent parts: the readily available and enantiopure (S)-lactic acid core and the versatile benzyl protecting group.
(S)-Lactic acid is a key member of the chiral pool, produced efficiently through fermentation processes. researchgate.net This makes this compound an accessible and cost-effective starting material. Its role as a synthon is multifaceted:
Source of Stereochemistry: The primary function of this compound is to introduce a defined stereocenter into a target molecule. The (S)-configuration at the C2 position of the lactate (B86563) backbone is transferred during the synthetic route.
Chiral Auxiliary: It is employed as a chiral auxiliary, where its stereocenter directs the stereochemical outcome of reactions at other sites in the molecule. numberanalytics.com
Versatile Intermediate: The compound serves as a key intermediate in the synthesis of more complex molecules. researchgate.netwikipedia.org For example, it has been used in the preparation of (R)-(+)-methyl 7-(1-(benzyloxy)-1-oxopropan-2-yloxy)-2-oxo-2H-chromene-3-carboxylate. nih.govwikipedia.org The ester and hydroxyl functionalities of the molecule allow for a variety of chemical transformations.
The benzyl group plays a crucial role in its function as a synthon. It protects the carboxylic acid functionality of the lactate unit, preventing it from undergoing unwanted reactions. This protecting group is relatively stable but can be removed under specific and reliable conditions, typically through hydrogenolysis, which is a mild method that often does not disturb other functional groups or stereocenters in the molecule.
Historical Context of its Role in Organic Transformations
The historical significance of this compound is intrinsically linked to the discovery of lactic acid and the evolution of stereoselective synthesis. Lactic acid was first isolated from sour milk in 1780 by the Swedish chemist Carl Wilhelm Scheele. Later, in the 19th century, its role in muscle exertion was identified, and its chemical structure was established.
The concept of using naturally occurring chiral molecules as starting points for complex synthesis, now known as chiral pool synthesis, became a cornerstone of organic chemistry. wikipedia.org Lactic acid, being readily available in an enantiopure form, was an early and important member of this pool. researchgate.net The strategy of using chiral pool synthons provided a practical solution to the challenge of creating enantiomerically pure compounds before the widespread development of modern asymmetric catalytic methods. wikipedia.org
The use of a protecting group is essential to harness the synthetic potential of lactic acid's bifunctionality (a hydroxyl and a carboxylic acid group). The benzyl group emerged as a highly effective protecting group for carboxylic acids in the 20th century. The combination of (S)-lactic acid from the chiral pool and the utility of benzyl protection gave rise to this compound as a valuable synthetic tool. Its application in organic transformations represents a classic and enduring strategy: leveraging nature's chirality, through the chiral pool, and enabling complex molecular construction through the principles of functional group protection. This approach has been instrumental in the synthesis of numerous complex natural products and pharmaceuticals. numberanalytics.comwikipedia.org
Compound Data
Below are interactive tables detailing the properties of this compound.
Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| CAS Number | 56777-24-3 | researchgate.netwikipedia.org |
| Molecular Formula | C₁₀H₁₂O₃ | wikipedia.org |
| Molecular Weight | 180.20 g/mol | wikipedia.org |
| Boiling Point | 105-109 °C at 0.1 mmHg | nih.gov |
| Density | 1.12 g/mL at 25 °C | nih.gov |
| Refractive Index | 1.511-1.513 at 20 °C | nih.govwikipedia.org |
| Solubility | Not miscible or difficult to mix in water | nih.govwikipedia.org |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
benzyl (2S)-2-hydroxypropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-8(11)10(12)13-7-9-5-3-2-4-6-9/h2-6,8,11H,7H2,1H3/t8-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYTLPUIDJRKAAM-QMMMGPOBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OCC1=CC=CC=C1)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)OCC1=CC=CC=C1)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Benzyl S Lactate and Its Analogues
Chemo-Enzymatic and Biocatalytic Production Routes
Harnessing the specificity of enzymes, chemo-enzymatic and biocatalytic methods provide an efficient and environmentally benign alternative for producing enantiomerically pure benzyl (B1604629) (S)-(-)-lactate. These green chemistry approaches often operate under mild conditions, minimizing by-product formation and energy consumption.
Enzyme-Catalyzed Esterification of Lactic Acid with Benzyl Alcohol
The direct esterification of lactic acid with benzyl alcohol, catalyzed by lipases, is a prominent chemo-enzymatic strategy. Lipases, a class of hydrolases, exhibit remarkable catalytic activity in non-aqueous media for ester synthesis. nih.govrsc.org Immobilized lipases, such as those from Candida antarctica (Novozym 435), are frequently employed due to their high stability and reusability. researchgate.netresearchgate.net The reaction involves the condensation of the carboxylic acid group of lactic acid with the hydroxyl group of benzyl alcohol, releasing water as a by-product. ontosight.ai
Several factors influence the efficiency of this enzymatic esterification, including the choice of solvent, reaction temperature, and substrate molar ratio. For instance, in the synthesis of other lactate (B86563) esters, cyclohexane (B81311) has been identified as a suitable solvent for achieving high ester yields. researchgate.net The optimal temperature for lipase (B570770) activity is often around 50°C. nih.gov To drive the reaction equilibrium towards ester formation, the removal of water, often through the use of molecular sieves, is crucial. researchgate.net
Microbial Biosynthesis from Fermentable Feedstocks
A groundbreaking approach involves the direct microbial biosynthesis of lactate esters from renewable feedstocks like glucose. osti.govnih.gov This method utilizes engineered microorganisms, typically Escherichia coli, to create a complete metabolic pathway for ester production. osti.govnih.govutk.edu The process begins with the fermentation of sugars to produce pyruvate (B1213749), a key metabolic intermediate.
A specially designed pyruvate-to-lactate ester module is introduced into the microbial host. osti.govbiorxiv.orgresearchgate.net This module consists of three key enzymes:
Lactate dehydrogenase (ldhA): Converts pyruvate to lactate. osti.govbiorxiv.orgresearchgate.net
Propionate CoA-transferase (pct): Activates lactate to lactyl-CoA. osti.govbiorxiv.orgresearchgate.net
Alcohol acyltransferase (AAT): Condenses lactyl-CoA with an alcohol to form the final lactate ester. osti.govbiorxiv.orgresearchgate.net
By co-expressing this module with another module for alcohol production (e.g., for ethanol (B145695) or isobutanol) within the same microbial cell, the direct synthesis of the corresponding lactate ester from glucose can be achieved. osti.govnih.gov While this has been demonstrated for ethyl and isobutyl lactate, the principle can be extended to produce benzyl lactate by supplying benzyl alcohol to the fermentation medium.
Biocatalyst Screening and Optimization for Lactate Ester Synthesis
The success of biocatalytic lactate ester synthesis heavily relies on the selection of an appropriate biocatalyst and the optimization of reaction conditions. High-throughput screening methods are employed to identify enzymes with high activity and selectivity from large libraries of variants. rsc.orgyoutube.com These screens often utilize colorimetric or mass spectrometry-based assays to rapidly assess the performance of different enzymes. mdpi.com
For lactate ester synthesis, the alcohol acyltransferase (AAT) has been identified as a rate-limiting step due to its low activity and specificity towards the non-natural substrate, lactyl-CoA. osti.govnih.govresearchgate.net Therefore, significant research efforts are directed towards engineering more efficient AATs through techniques like directed evolution. nih.gov Optimization of the metabolic fluxes of the upstream (precursor generation) and downstream (ester formation) modules through manipulation of plasmid copy numbers, promoters, and ribosome binding sites can also significantly improve the final product yield. osti.gov
Conventional Chemical Synthesis Approaches
Traditional chemical methods for synthesizing benzyl lactate remain relevant, particularly for large-scale industrial production. These methods typically involve direct esterification or nucleophilic substitution reactions.
Esterification Reactions of Lactic Acid with Benzyl Alcohol
The direct esterification of lactic acid with benzyl alcohol is a common and straightforward chemical synthesis route. ontosight.ai This reaction is typically catalyzed by a strong acid, such as sulfuric acid. orgsyn.org The process is a reversible condensation reaction where water is formed as a by-product. ontosight.ai To achieve high conversion rates, the reaction equilibrium must be shifted towards the product side. This is often accomplished by using an excess of one of the reactants or by continuously removing the water formed during the reaction, for example, through azeotropic distillation with a solvent like benzene (B151609). orgsyn.org
Heterogeneous catalysts, such as tin(II)-modified heteropolyacids, have also been developed to facilitate this esterification. scielo.brscielo.br These solid catalysts offer advantages in terms of easier separation from the reaction mixture and potential for recycling, aligning with green chemistry principles. scielo.brscielo.br Studies have shown that with such catalysts, high conversion values can be obtained for the esterification of lactic acid with benzyl alcohol. scielo.brscielo.br
Table 1: Catalytic Activity for Lactic Acid Esterification with Various Alcohols
| Alcohol | Catalyst | Conversion (%) |
| Benzyl Alcohol | CS4h | >90 |
| Benzyl Alcohol | SS4h | >90 |
| Octanol (B41247) | SS2h | >90 |
| Octanol | SS4h | >90 |
| Methanol (B129727) | Ion Exchange Resin | <45 |
| Ethanol | Ion Exchange Resin | <45 |
Data sourced from studies on heteropolyacid catalysts. scielo.br
Synthesis from Benzyl Chloride and Lactic Acid
An alternative chemical synthesis route involves the reaction of benzyl chloride with lactic acid. biosynth.com This method represents a nucleophilic substitution reaction where the lactate anion acts as a nucleophile, displacing the chloride from benzyl chloride to form the benzyl lactate ester. This reaction is a viable method for producing benzyl (S)-(-)-lactate. biosynth.com
The synthesis of the starting material, benzyl chloride, can be achieved through various methods, including the chlorination of benzylic alcohols using reagents like 2,4,6-trichloro-1,3,5-triazine and dimethyl sulfoxide. organic-chemistry.org
Transesterification Processes
Transesterification is a key method for synthesizing lactate esters, including this compound. This process involves the exchange of the alkoxy group of an ester with another alcohol. It can be catalyzed by acids or bases and is a reversible reaction. mdpi.com In the context of producing alkyl lactates, transesterification can be a more favorable route than direct esterification, particularly when considering enzyme stability and reaction conditions.
For instance, the enzymatic synthesis of butyl lactate via transesterification of ethyl lactate with butanol offers greater flexibility in choosing experimental conditions and allows for solvent-free systems, simplifying product removal. nih.gov This is in contrast to direct esterification, which can be limited by the reduced stability of lipases in the presence of lactic acid and water. nih.gov Similarly, dodecyl lactate can be produced with a high yield (87% in 24 hours) through the transesterification of ethyl lactate. epa.gov
The base-catalyzed transesterification of ethyl lactate with benzyl alcohol at 90°C has been successfully used to prepare benzyl lactate. researchgate.net This method highlights the versatility of transesterification in creating various lactate esters. A kinetic study on the transesterification of lactic acid oligomers with ethanol to produce anhydrous ethyl lactate demonstrated the viability of this approach, even with equimolar reactant concentrations when using a catalyst like anhydrous FeCl3. mdpi.com
Table 1: Examples of Transesterification for Lactate Ester Synthesis
| Reactants | Product | Catalyst/Conditions | Yield | Reference |
| Ethyl lactate, Butanol | Butyl lactate | Enzymatic | - | nih.gov |
| Ethyl lactate, Dodecanol | Dodecyl lactate | Enzymatic | 87% (24h) | epa.gov |
| Ethyl lactate, Benzyl alcohol | Benzyl lactate | Base-catalyzed, 90°C | - | researchgate.net |
| Lactic acid oligomers, Ethanol | Ethyl lactate | Anhydrous FeCl3, 100-180°C | - | mdpi.com |
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles is crucial for developing sustainable methods for synthesizing this compound. Key areas of focus include the use of renewable feedstocks and heterogeneous catalysis. scielo.br
Alcoholysis of Polylactic Acid (PLA) using Protic Ionic Salts
The chemical recycling of polylactic acid (PLA), a biodegradable polymer, through alcoholysis presents a sustainable route to valuable alkyl lactates. mdpi.comnih.gov This process involves the depolymerization of PLA in the presence of an alcohol. mdpi.com The use of protic ionic salts as catalysts in the alcoholysis of PLA to produce benzyl lactate is a promising green approach. researchgate.net
Methanolysis of PLA, for example, can be efficiently catalyzed by various systems, including dual catalysts like zinc acetate (B1210297) dihydrate (Zn(OAc)2) paired with triazabicyclodecene (TBD) or 4-(dimethylamino)pyridine (DMAP). nih.govlsbu.ac.uk These reactions can be carried out under relatively mild conditions. nih.gov Studies have shown that alcoholysis of PLA is a versatile method for producing a range of alkyl lactates, including methyl lactate, ethyl lactate, and others, by varying the alcohol used. nih.gov The process can be conducted at temperatures between 80 and 180°C. google.com
Heterogeneous Catalysis in Esterification for Sustainable Production
Heterogeneous catalysts offer significant advantages in sustainable production, including easier separation from the reaction mixture, potential for recycling, high selectivity, and reduced corrosivity (B1173158) compared to homogeneous catalysts. scielo.br
In the esterification of lactic acid with various alcohols, including benzyl alcohol, heterogeneous catalysts have demonstrated high activity. scielo.brscielo.br For example, heteropolyacid (H3PW12O40) catalysts modified with tin(II), prepared through a redox solid-state method, have shown excellent conversion rates (ranging from 76.0-95.9% for methanol and octanol) in the esterification of lactic acid. scielo.brscielo.br Notably, the reactions with benzyl alcohol and octanol yielded high conversions due to the insolubility of the resulting esters in the aqueous lactic acid solution, which shifts the reaction equilibrium towards the products. scielo.br The use of resin-based heterogeneous catalysts like Amberlyst and Dowex has also been explored for the esterification of lactic acid. worktribe.com
Table 2: Heterogeneous Catalysts in Lactic Acid Esterification
| Catalyst | Alcohol | Conversion | Reference |
| Tin(II)-modified H3PW12O40 | Methanol, Octanol | 76.0-95.9% | scielo.br |
| Tin(II)-modified H3PW12O40 | Benzyl Alcohol | High | scielo.br |
| Amberlyst 15, 36, 16; Dowex 50W8x | Ethanol | - | worktribe.com |
Derivatization Strategies Utilizing this compound as a Precursor
This compound serves as a valuable chiral precursor for the synthesis of more complex molecules, including sulfur-containing analogues and products of nucleophilic substitution.
Chiral Pool Synthesis of Sulfur-Containing Analogues
The resulting benzyl (R)-2-(acetylthio)propanoate can be further deprotected to yield benzyl (R)-2-sulfanylpropanoate in 93% yield and 90% enantiomeric excess using N,N-dimethylethylenediamine. mdpi.comdoaj.orgdntb.gov.ua These benzyl esters are advantageous as they are sufficiently odorless to be purified by column chromatography. mdpi.com
Mitsunobu Reaction Applications in Alcohol Activation and Nucleophilic Substitution
The Mitsunobu reaction is a versatile and powerful tool for the stereospecific conversion of alcohols to a variety of other functional groups with inversion of configuration. wikipedia.orgresearchgate.net This reaction typically involves an alcohol, a nucleophile (like a carboxylic acid), triphenylphosphine (B44618) (PPh3), and an azodicarboxylate such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.orgresearchgate.net
This compound can be utilized in Mitsunobu reactions where its hydroxyl group is activated for nucleophilic substitution. researchgate.net The reaction proceeds via an SN2 mechanism, leading to an inversion of the stereochemistry at the alcohol's chiral center. researchgate.netnih.gov This method has been widely applied in the synthesis of complex natural products and for the introduction of various nucleophiles, including those containing nitrogen and sulfur. nih.govnih.gov For instance, the Mitsunobu reaction has been used to couple (S)-ethyl lactate with a phenol (B47542) derivative to form a chiral ester, which is an intermediate in the synthesis of a natural product. nih.gov The reaction conditions are generally mild, making it suitable for sensitive substrates. sigmaaldrich.com
Preparation of Chiral Aldehydes Derived from Lactate Esters
Chiral aldehydes are valuable building blocks in organic synthesis, particularly for the construction of stereochemically defined molecules. Lactate esters, which are readily available from the chiral pool, serve as excellent precursors for the synthesis of these aldehydes. A common and efficient method involves a two-step synthetic sequence starting from commercially available lactate esters, such as ethyl (S)-lactate. rsc.orgresearchgate.net
The synthesis is noteworthy for proceeding without detectable racemization, yielding enantiomerically pure aldehydes that are stable for extended periods under proper storage conditions. rsc.org The general strategy first involves the protection of the hydroxyl group of the lactate ester, followed by the reduction of the ester functionality to the corresponding aldehyde.
A typical procedure begins with the protection of the secondary alcohol of the lactate ester. For instance, the hydroxyl group can be converted to a benzyl ether. This is followed by the reduction of the ester to the aldehyde. A variety of reducing agents can be employed for this transformation, with diisobutylaluminium hydride (DIBAL-H) being a common choice for the low-temperature reduction of esters to aldehydes. The reaction is carefully controlled to prevent over-reduction to the primary alcohol.
An alternative approach for the reduction of esters to aldehydes involves the use of sodium aluminum hydrides with the general formula NaAlHₓ(OR')₄₋ₓ at low temperatures, typically between -70°C and -40°C. google.com The choice of solvent and the specific structure of the ester influence the optimal reaction temperature to maximize aldehyde yield and prevent the formation of alcohol byproducts. google.com
The resulting chiral aldehyde, (S)-2-benzyloxypropanal, is a versatile intermediate. It has been used to determine the enantiopurity of primary amines through the formation of diastereomeric imines, which can be analyzed by NMR spectroscopy. rsc.org
Table 1: Synthesis of Chiral Aldehyde from Lactate Ester
| Step | Reactant | Reagent | Product | Key Feature | Reference |
| 1 | (S)-Ethyl lactate | Benzyl Bromide, NaH | (S)-Ethyl 2-(benzyloxy)propanoate | Protection of hydroxyl group | rsc.org, researchgate.net |
| 2 | (S)-Ethyl 2-(benzyloxy)propanoate | DIBAL-H | (S)-2-(Benzyloxy)propanal | Partial reduction of ester | rsc.org, researchgate.net |
This method provides multigram quantities of the chiral aldehyde, making it a practical route for various synthetic applications. rsc.org
Benzylation of Arenes with Benzyl Alcohol Catalyzed by Zeolites
The Friedel-Crafts benzylation of aromatic compounds is a fundamental carbon-carbon bond-forming reaction. Traditionally, this reaction has been catalyzed by homogeneous Lewis acids like AlCl₃ or Brønsted acids such as H₂SO₄, which are associated with issues of corrosion, toxicity, and catalyst recovery. researchgate.net The use of solid acid catalysts, particularly zeolites, offers a greener and more sustainable alternative.
Hierarchical H-beta (Hβ) zeolites have emerged as highly effective catalysts for the benzylation of arenes with benzyl alcohol. researchgate.netmdpi.com These materials possess a unique pore system, large surface area, high stability, and tunable acidity, which contribute to their superior catalytic performance. researchgate.net The hierarchical pore structure facilitates the diffusion of bulky reactants and products, enhancing catalytic activity and selectivity.
In a systematic study, a series of silica-alumina beta zeolites were evaluated for the benzylation of various arenes. mdpi.com A hierarchical Hβ zeolite, prepared by a post-treatment method, demonstrated the highest catalytic activity and selectivity. mdpi.com The reaction involves the electrophilic substitution of the arene by a benzyl carbocation, which is generated from benzyl alcohol on the acid sites of the zeolite.
The reactivity of the arene substrate is significantly influenced by steric factors and the number of alkyl substituents on the aromatic ring. The observed order of reactivity for different arenes is: Benzene > Toluene (B28343) > p-Xylene (B151628) > Mesitylene. researchgate.netmdpi.com
This trend is attributed to the competitive adsorption of the reactants on the catalyst surface and the steric hindrance around the aromatic ring, which affects the approach of the benzylating agent. researchgate.netmdpi.com For the benzylation of benzene, a conversion of 98% and a selectivity of 90% for benzylbenzene were achieved at 353 K after only 10 minutes. researchgate.net Similarly, the benzylation of toluene with benzyl alcohol reached a benzyl alcohol conversion of nearly 98% within 30 minutes at 373 K. mdpi.com
Table 2: Benzylation of Various Arenes with Benzyl Alcohol using Hβ-3 Zeolite Catalyst
| Arene | Temperature (K) | Time (min) | Benzyl Alcohol Conversion (%) | Product Selectivity (%) | Reference |
| Benzene | 353 | 10 | 98 | 90 (Benzylbenzene) | researchgate.net |
| Toluene | 373 | 30 | ~98 | ~92 (Benzyltoluene) | mdpi.com |
| p-Xylene | 373 | 180 | ~95 | ~85 (2-Benzyl-1,4-dimethylbenzene) | mdpi.com |
| Mesitylene | 373 | 180 | ~40 | ~98 (Benzylmesitylene) | mdpi.com |
The research highlights that the steric effect in zeolite-catalyzed benzylation is primarily governed by the relative adsorption efficiency of the aromatic substrates on the catalyst's active sites. researchgate.net
Applications of Benzyl S Lactate in Advanced Organic Synthesis
Role as a Chiral Building Block in Asymmetric Synthesis
The primary application of Benzyl (B1604629) (S)-(-)-lactate in organic synthesis is its role as a chiral building block. chemimpex.com In asymmetric synthesis, the goal is to produce a target molecule as a single enantiomer, which is crucial in the pharmaceutical industry where different enantiomers of a drug can have vastly different biological effects. nih.gov The use of readily available, enantiomerically pure starting materials, often derived from natural sources, is a foundational strategy known as "chiral pool" synthesis. wikipedia.org Benzyl (S)-(-)-lactate, derived from (S)-lactic acid, is a prime example of a chiral pool compound. biosynth.comwikipedia.org
| Property | Value |
| CAS Number | 56777-24-3 |
| Molecular Formula | C₁₀H₁₂O₃ |
| Molecular Weight | 180.20 g/mol |
| Appearance | Colorless or slightly yellow clear liquid |
| Density | 1.12 g/mL |
| Boiling Point | 140 - 142 °C / 14 mmHg |
| Optical Rotation | [α]²⁰/D = -16 to -23° (c=1 in Acetone) |
| Data sourced from Chem-Impex chemimpex.com and Biosynth biosynth.com. |
This compound also finds application in chiral auxiliary-based methods. chemimpex.com A chiral auxiliary is a molecule that is temporarily attached to a substrate to direct a stereoselective reaction. wikipedia.orgresearchgate.net After the desired transformation, the auxiliary is removed. While classic examples like Evans oxazolidinones or Oppolzer's camphorsultam are distinct structures, the chiral lactate (B86563) unit within this compound can serve a similar purpose. wikipedia.org It can be incorporated into a molecule to direct reactions such as alkylations or aldol (B89426) additions at a nearby position. The steric bulk and electronic properties of the lactate moiety block one face of the reacting molecule, forcing the incoming reagent to attack from the opposite, less hindered face, thus creating the desired stereoisomer. researchgate.net Its ability to act as a chiral auxiliary makes it particularly attractive for chemists looking to streamline complex synthesis processes. chemimpex.com
Precursor for Complex Molecular Architectures
The structure of this compound is well-suited for elaboration into more complex molecular frameworks. The hydroxyl group can be used as a nucleophile or protected and deprotected as needed, while the ester can be hydrolyzed to a carboxylic acid or transformed into other functional groups.
A significant application of this compound is its use as an intermediate in the synthesis of pharmaceuticals and agrochemicals. chemimpex.combeilstein-journals.orgbeilstein-journals.org Chiral α-hydroxycarboxylic acid esters are important intermediates for chiral drugs. trea.com The compound provides a foundational chiral scaffold that can be built upon to create larger, biologically active molecules. Its use ensures that the final API is produced with the correct stereochemistry, which is often a regulatory requirement and essential for therapeutic efficacy. For example, lactate esters can be used as penetration enhancers in transdermal drug delivery systems and are incorporated into skincare and cosmetic products. nih.gov
Lactic acid oligomers and polymers (polylactic acid, PLA) are of great interest as biodegradable materials for medical implants, drug delivery systems, and environmentally friendly plastics. nih.govresearchgate.net The properties of PLA depend heavily on the stereochemistry of the lactic acid units. This compound is a direct precursor to oligomers of (S)-lactic acid, also known as L-lactic acid. The polymerization is typically achieved through the ring-opening polymerization of lactide, a cyclic dimer of lactic acid. nih.govalfa-chemistry.comresearchgate.net
The synthesis route involves:
Conversion of the lactic acid ester to the cyclic dimer, lactide. This compound would yield L-lactide.
Polymerization of the lactide, often using a catalyst, to form poly(L-lactic acid) (PLLA). researchgate.net
Conversely, the formation of poly(D-lactic acid) (PDLA) requires a source of (R)-lactic acid (D-lactic acid). nih.gov While this compound is not a direct precursor to D-lactic acid oligomers, the study of stereochemically pure oligomers is critical. Materials made from a blend of PLLA and PDLA can form a highly crystalline stereocomplex with enhanced thermal and mechanical properties. nih.gov Therefore, the synthesis of enantiopure oligomers from precursors like this compound is a key step in producing these advanced materials. There is a related CAS number, 193346-49-5, for Poly[oxy[(1S)-1-methyl-2-oxo-1,2-ethanediyl]], α-hydro-ω-(phenylmethoxy)-, which is the polymer derived from Benzyl (S)-lactate. nih.gov
Information regarding the specific application of this compound as a precursor for the generation of naphthoic and indenoic acids is not extensively documented in the surveyed scientific literature.
| Application Area | Role of this compound | Relevant Section |
| Asymmetric Synthesis | Serves as a starting material from the "chiral pool" to introduce a defined stereocenter. | 3.1 |
| Enantioselective Control | The (S)-configuration directs the stereochemical outcome of subsequent chemical transformations. | 3.1.1 |
| Chiral Auxiliary Methods | The lactate moiety provides steric and electronic bias to control the formation of new chiral centers. | 3.1.2 |
| Pharmaceutical Synthesis | Acts as a key intermediate and building block for complex, enantiomerically pure APIs. | 3.2.1 |
| Biomaterials | Serves as a precursor for the synthesis of poly(L-lactic acid) (PLLA) oligomers and polymers. | 3.2.2 |
Synthesis of Agrochemical and Dyestuff Intermediates
This compound is recognized as a valuable raw material and intermediate in the synthesis of agrochemicals and dyestuffs. fishersci.com Its bifunctional nature, possessing both a hydroxyl and an ester group with a specific stereochemistry, makes it a useful chiral building block for the construction of more complex, biologically active molecules required in the agrochemical industry. chemimpex.com The introduction of a chiral center can be a critical factor in the efficacy of modern pesticides and herbicides, where one enantiomer often exhibits significantly higher activity than the other.
The general application of this compound in these fields stems from its role as a versatile organic intermediate. fishersci.com The ester and hydroxyl groups allow for a variety of chemical transformations, enabling its incorporation into larger molecular frameworks common in agrochemical and dyestuff chemistry.
Catalytic and Rate-Enhancing Functions in Chemical Reactions
Promotion of Kinetic and Enzymatic Assays
This compound is classified as a biochemical assay reagent. medchemexpress.com Such reagents are fundamental components in laboratory tests designed to measure enzyme activity or the rate of a chemical reaction. medchemexpress.com Kinetic assays continuously monitor the progress of a reaction, often by measuring changes in absorbance or fluorescence over time, to determine the rate of substrate conversion into a product. thermofisher.com
While this compound is identified as a reagent for these purposes, detailed research findings that specifically describe its mechanism for promoting or enhancing kinetic or enzymatic assays are not extensively documented in the available literature. Its structural similarity to lactate, a key metabolite in many biological processes, suggests a potential role as a substrate or a reference compound in enzymatic assays involving lactate dehydrogenase or other related enzymes. However, without specific studies, its precise function as a rate-enhancer remains a subject for further research.
Utility in Solid-Phase Synthetic Reactions
The benzyl group is a cornerstone of protecting group strategy in multi-step organic syntheses, particularly in solid-phase peptide synthesis (SPPS). preprints.org In SPPS, amino acids are sequentially added to a growing peptide chain that is anchored to an insoluble resin support. To prevent unwanted side reactions, the side chains of the amino acids are often protected with various chemical moieties, with benzyl-based ethers and esters being a common choice due to their stability under a range of reaction conditions. preprints.org
This compound, as a benzyl ester of a chiral molecule, finds utility in specialized applications of this methodology. Research has demonstrated the use of benzyl-protected building blocks in the solid-phase synthesis of complex biomolecules. For instance, a decapeptide composed of L-aspartic acid and benzyl-L-aspartic acid was synthesized using an SPPS strategy, highlighting the role of the benzyl group in constructing the heteropeptide. In another example, the solid-phase synthesis of an O-linked glycopeptide was achieved using a benzyl-protected glycan as a key building block. This approach underscores the compatibility of benzyl protecting groups with the Fmoc-based SPPS method.
Table 1: Examples of Benzyl Group Use in Solid-Phase Synthesis
| Application | Synthesized Molecule | Key Building Block/Strategy | Reference |
| Heteropeptide Synthesis | Decapeptide of L-aspartic acid and benzyl-L-aspartic acid | Solid-phase peptide synthesis (SPPS) using a benzyl-protected amino acid. | |
| Glycopeptide Synthesis | Asialo-[Ala18]-B-chain of human alpha 2HS glycoprotein | Solid-phase synthesis utilizing a benzyl-protected disaccharide-linked serine unit. |
Catalysis of Hydrogenation Reactions and Related Processes
Benzyl groups, such as the one present in this compound, are frequently used as protecting groups for alcohols and carboxylic acids in organic synthesis. A key step in such synthetic routes is the subsequent deprotection to reveal the original functional group. Catalytic hydrogenation is a primary method for the cleavage of benzyl ethers and esters.
This process, known as hydrogenolysis, involves the reaction of the benzyl-protected compound with hydrogen gas in the presence of a metal catalyst, typically palladium on carbon (Pd/C). The reaction is generally clean and efficient, yielding the deprotected molecule and toluene (B28343) as a byproduct. While benzene (B151609) rings are aromatic and generally stable, catalytic hydrogenation under harsh conditions (high pressure and temperature) can reduce the ring. However, the conditions required for benzyl group removal are typically milder, allowing for selective deprotection.
A related and often milder alternative to high-pressure hydrogenation is catalytic transfer hydrogenation. This technique uses a hydrogen donor molecule, such as formic acid or cyclohexene, to provide the hydrogen in situ, avoiding the need for hydrogen gas. This method has been shown to be a fast and simple way to remove O-benzyl groups from carbohydrate derivatives, which is crucial in the synthesis of complex oligosaccharides. The benzyl group in this compound would be susceptible to cleavage under these standard catalytic hydrogenation or transfer hydrogenation conditions, regenerating the lactic acid and producing toluene.
Development of Chiral Probes and Analytical Reagents
Derivatization for Enantiopurity Determination of Chiral Amines
Determining the enantiomeric purity (or enantiomeric excess) of a chiral compound is a critical task in asymmetric synthesis and pharmaceutical development. One common method involves the derivatization of the chiral analyte with a chiral derivatizing agent (CDA) to form a pair of diastereomers. These diastereomers have different physical properties and can be separated and quantified using standard chromatographic techniques like HPLC or analyzed by NMR spectroscopy.
Research has shown that a chiral aldehyde derived from lactate esters is an effective derivatizing agent for determining the enantiopurity of primary amines by NMR spectroscopy. medchemexpress.com Both enantiomers of the aldehyde can be synthesized in two steps from commercially available lactate esters, such as this compound. medchemexpress.com The aldehyde reacts rapidly with a chiral primary amine to form a mixture of diastereomeric imines. The signals for these imines, particularly the imine protons, are typically well-resolved in the ¹H NMR spectrum, allowing for accurate integration and quantification of each diastereomer, which directly corresponds to the enantiomeric ratio of the original amine. medchemexpress.com
Table 2: Application of Lactate-Derived Chiral Aldehyde for Enantiopurity Determination
| Chiral Derivatizing Agent | Analyte | Method of Analysis | Key Findings | Reference |
| Chiral aldehyde derived from lactate ester | Primary amines (including α-aminoamides) | ¹H NMR Spectroscopy | Forms diastereomeric imines with excellent resolution of signals, allowing for accurate determination of enantiopurity. | medchemexpress.com |
Integration of Benzyl S Lactate in Materials Science and Polymer Chemistry Research
Synthesis of Biodegradable Polymers
The incorporation of Benzyl (B1604629) (S)-(-)-lactate into polymer backbones is a key strategy for designing new biodegradable materials. The ester linkage provides a hydrolytically susceptible point, enabling the polymer to break down into smaller, non-toxic molecules. The benzyl group, on the other hand, influences the polymer's physical properties, such as its thermal stability and hydrophobicity, which in turn affects the degradation kinetics.
One notable class of biodegradable polymers synthesized using Benzyl (S)-(-)-lactate is poly(organophosphazenes). These are hybrid inorganic-organic polymers featuring a backbone of alternating phosphorus and nitrogen atoms. This backbone can be functionalized by attaching organic side groups to the phosphorus atoms, allowing for a high degree of control over the final properties of the material.
Research has demonstrated the synthesis of poly(organophosphazenes) with lactic acid ester side groups as potential bioerodible materials. In a key study, four different poly(organophosphazenes) were synthesized by attaching esters of glycolic or lactic acid to a poly(dichlorophosphazene) (B1141720) backbone. acs.org Among these was poly[bis(benzyl lactato)phosphazene], which was prepared using this compound. acs.org
The synthesis process involved two main steps. First, this compound was prepared through the base-catalyzed transesterification of ethyl lactate (B86563) with benzyl alcohol. Subsequently, the sodium salt of the benzyl lactate was reacted with poly(dichlorophosphazene) at 50 °C to substitute the chlorine atoms and form the final polymer, poly[bis(benzyl lactato)phosphazene]. acs.org
The hydrolytic stability of these polymers was investigated to assess their potential for biomedical applications. The degradation was monitored by observing the change in molecular weight over time in an aqueous solution. acs.org The study revealed that the nature of the side group significantly influenced the degradation rate. The inclusion of the bulkier and more hydrophobic benzyl group, as in poly[bis(benzyl lactato)phosphazene], resulted in a slower rate of hydrolytic decomposition compared to its ethyl lactato counterpart. acs.org This slower degradation can be advantageous for applications requiring a longer-term scaffold or device. nih.gov
Table 1: Hydrolytic Decomposition of Poly(organophosphazenes) with Lactic and Glycolic Acid Ester Side Groups acs.org
| Polymer | Side Group | Time for Initial Molecular Weight Decline (h) | Relative Decomposition Rate |
|---|---|---|---|
| Poly[bis(ethyl glycolato)phosphazene] | Ethyl Glycolate | ~320 | Fastest |
| Poly[bis(ethyl lactato)phosphazene] | Ethyl Lactate | ~525 | Intermediate |
| Poly[bis(benzyl glycolato)phosphazene] | Benzyl Glycolate | Similar to ethyl lactato polymer | Intermediate |
| Poly[bis(benzyl lactato)phosphazene] | Benzyl Lactate | >1107 | Slowest |
This interactive table summarizes the findings on the hydrolytic stability of different poly(organophosphazenes). The data highlights the slower decomposition rate of the polymer containing this compound side groups.
Poly(lactic acid) Alcoholysis for Monomer Recovery
Poly(lactic acid) (PLA) is a widely used biodegradable polyester (B1180765) derived from renewable resources. While it is compostable under industrial conditions, chemical recycling presents an attractive alternative for its end-of-life management, allowing for the recovery of valuable monomers. One of the most promising chemical recycling methods is alcoholysis, a process that uses an alcohol and a catalyst to break down the polymer's ester bonds. mdpi.com This process, also known as transesterification, can yield the corresponding alkyl lactate. mdpi.comresearchgate.net
The alcoholysis of PLA can be tuned to recover different lactate esters by selecting the appropriate alcohol. While much of the research has focused on using simple alcohols like methanol (B129727) and ethanol (B145695) to produce methyl lactate and ethyl lactate respectively, the use of benzyl alcohol allows for the recovery of this compound. mdpi.comresearchgate.net This transforms waste PLA into a value-added chemical that can be repurposed for applications such as the synthesis of specialized polymers, as discussed in the previous section.
Recent research has explored the efficient synthesis of benzyl lactate from waste PLA through alcoholysis using protic ionic salts as catalysts. researchgate.net The process involves heating PLA with benzyl alcohol in the presence of a catalyst, which cleaves the polyester chains and results in the formation of benzyl lactate. The general mechanism for PLA alcoholysis is a two-step process. First, the alcohol initiates the cleavage of the PLA ester groups, breaking down the long polymer chains into smaller oligomers. In the second step, the alcohol continues to react with the ester groups of these oligomers until the final alkyl lactate monomer is formed. mdpi.com
Various catalysts have been investigated for PLA alcoholysis, including metal salts like ferric chloride and zinc acetate (B1210297), as well as organocatalysts. mdpi.complaschina.com.cn The reaction conditions, such as temperature, reaction time, and the ratio of alcohol to PLA, are optimized to maximize the depolymerization rate and the yield of the desired lactate ester. plaschina.com.cn For instance, studies on the ethanolysis of PLA have shown that high depolymerization rates (99.81%) and significant ethyl lactate yields (73.60 wt%) can be achieved under optimized conditions (130 °C, 24 h) using ferric chloride as a catalyst. plaschina.com.cn Similar principles apply to the alcoholysis with benzyl alcohol, providing a pathway to a circular economy for PLA plastics.
Table 2: Examples of PLA Alcoholysis for Monomer Recovery
| Alcohol | Catalyst | Recovered Monomer | Potential Application of Monomer | Reference |
|---|---|---|---|---|
| Methanol | Zinc Acetate & DMAP | Methyl Lactate | Green Solvent, Chemical Intermediate | mdpi.com |
| Ethanol | Ferric Chloride | Ethyl Lactate | Green Solvent, Food Additive | plaschina.com.cn |
| Propanol/Butanol | Zn complex | Propyl/Butyl Lactate | Green Solvent | researchgate.net |
| Benzyl Alcohol | Protic Ionic Salt | This compound | Biodegradable Polymer Synthesis | researchgate.net |
This interactive table illustrates the versatility of PLA alcoholysis for recovering different lactate esters, including the targeted this compound for use in advanced materials.
Analytical Methodologies for Research and Development of Benzyl S Lactate
Chromatographic Analysis for Purity and Enantiomeric Excess (e.g., HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity and, crucially, the enantiomeric excess (e.e.) of Benzyl (B1604629) (S)-(-)-lactate. nih.gov The separation of enantiomers is typically achieved using a chiral stationary phase (CSP), which allows for the differential interaction of the (S)- and (R)-enantiomers, leading to their separation.
Research has demonstrated the successful use of various commercially available chiral columns for the analysis of lactic acid derivatives, including benzyl lactate (B86563). nih.govthegoodscentscompany.com A common approach involves normal-phase HPLC, utilizing a mobile phase consisting of a mixture of a nonpolar solvent like n-hexane and a more polar alcohol such as 2-propanol. nih.gov The detection is often performed using a Diode-Array Detector (DAD), which allows for the monitoring of the elution profile at multiple wavelengths. For benzyl lactate, detection is effective around 210 nm. nih.gov
Key to achieving a successful separation is the selection of the appropriate chiral stationary phase. Columns such as Chiralpak IA, based on amylose (B160209) tris(3,5-dimethylphenylcarbamate) immobilized on silica (B1680970) gel, and Chiralcel OD-H have shown good performance in resolving the enantiomers of benzyl lactate derivatives. nih.govthegoodscentscompany.com Another CSP, (R,R)-Whelk-O2, which is based on 1-(3,5-dinitrobenzamido)-1,2,3,4-tetrahydrophenanthrene, has also been utilized. nih.gov The choice of column and the optimization of the mobile phase composition are critical for obtaining high resolution and accurate determination of the enantiomeric excess.
The following interactive table summarizes typical conditions used in the HPLC analysis of benzyl lactate enantiomers.
| Parameter | Condition | Source |
| Technique | Normal-Phase HPLC with Diode-Array Detection (HPLC-DAD) | nih.gov |
| Stationary Phases (Columns) | Chiralpak IA, Chiralcel OD-H, (R,R)-Whelk O2 | nih.govthegoodscentscompany.com |
| Mobile Phase | n-hexane / 2-propanol mixtures | nih.gov |
| Flow Rate | 0.5 mL/min | nih.gov |
| Detection Wavelength | 210 nm | nih.gov |
Spectroscopic Characterization of Benzyl (S)-(-)-Lactate Derivatives (e.g., FTIR, XRD, NMR)
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are powerful tools for confirming the molecular structure of this compound. The ¹H NMR spectrum provides information about the different types of protons and their neighboring environments, while the ¹³C NMR spectrum reveals the types of carbon atoms in the molecule. For this compound, characteristic signals would be expected for the methyl, methine, methylene, and aromatic protons and carbons.
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in a molecule. The FTIR spectrum of this compound would show characteristic absorption bands for the hydroxyl (-OH) group, the ester carbonyl (C=O) group, and the C-O stretching vibrations, as well as bands corresponding to the aromatic ring of the benzyl group.
X-ray Diffraction (XRD): While NMR and FTIR provide information about the molecular structure, XRD is used to analyze the crystalline structure of solid derivatives. This technique can determine the arrangement of molecules in the crystal lattice, providing insights into polymorphism and crystal packing.
The table below outlines the key spectroscopic data for this compound.
| Spectroscopic Technique | Key Observables for this compound | Source |
| ¹H NMR | Signals corresponding to methyl, methine, methylene, and aromatic protons. | |
| ¹³C NMR | Resonances for methyl, methine, methylene, carbonyl, and aromatic carbons. | |
| FTIR | Characteristic absorption bands for -OH, C=O (ester), C-O, and aromatic C-H groups. | |
| XRD | Diffraction pattern providing information on the crystalline structure of solid derivatives. |
Mass Spectrometry Techniques for Product Identification
Mass spectrometry (MS) is a highly sensitive analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. For the identification of this compound, techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) are commonly employed.
In a typical GC-MS analysis, the sample is first vaporized and separated based on its boiling point and interaction with the GC column. The separated components then enter the mass spectrometer, where they are ionized, most commonly by electron ionization (EI). The resulting molecular ion and its characteristic fragment ions are then detected.
The mass spectrum of benzyl lactate shows a molecular ion peak corresponding to its molecular weight. The fragmentation pattern is a unique fingerprint of the molecule. For benzyl lactate, a prominent peak is observed at a mass-to-charge ratio (m/z) of 91, which corresponds to the stable tropylium (B1234903) cation ([C₇H₇]⁺), formed by the cleavage of the benzylic C-O bond. Other significant fragments can also be observed, which aid in the unequivocal identification of the compound.
The following table presents a summary of the mass spectrometry data for benzyl lactate.
| Ionization Technique | Mass Spectrometer | Key Fragment Ions (m/z) and Relative Intensity | Source |
| Electron Ionization (EI) | HITACHI M-80B | 91 (99.99), 45 (63.20), 92 (15.94), 65 (10.30), 77 (6.22) |
Emerging Research Areas and Future Perspectives for Benzyl S Lactate
Advancements in Asymmetric Catalysis Utilizing Lactate (B86563) Esters
Benzyl (B1604629) (S)-(-)-lactate and similar chiral lactate esters serve as crucial chiral auxiliaries in asymmetric synthesis, enabling the creation of enantiomerically pure compounds essential for pharmaceuticals. Research in this area focuses on developing novel catalytic strategies that improve efficiency, selectivity, and substrate scope.
Recent advancements include the combination of different catalytic modes to achieve unprecedented levels of control. For instance, the development of bifunctional catalysts, where a chiral amine component works in concert with another catalytic group like a thiourea (B124793) or oxime, has shown promise in accelerating asymmetric reactions. The integration of organocatalysis with photoredox catalysis is another burgeoning field, allowing for novel transformations under mild conditions. These dual catalysis strategies can activate substrates in new ways, overcoming limitations of traditional methods.
A significant focus is on enhancing enantioselectivity. One study demonstrated the conversion of Benzyl (S)-(-)-lactate into a corresponding methanesulfonate, which was then used in a clean SN2 displacement reaction to produce sulfur-containing derivatives with high enantiomeric excess (up to 94%). This highlights its role in synthesizing complex chiral molecules. The development of catalysts that can be recycled without losing activity, such as organocatalysts fixed on textile supports, addresses key sustainability and cost issues, making industrial application more feasible.
Table 1: Selected Asymmetric Catalysis Strategies
| Catalysis Strategy | Description | Key Advantage(s) |
|---|---|---|
| Chiral Auxiliaries | This compound is used to guide the stereochemical outcome of a reaction. | High enantiomeric purity in products, crucial for drug development. |
| Combined Catalysis | Utilizes multiple catalytic systems, such as enamine and transition metals, to enable complex transformations. | Access to novel reaction pathways and synthesis of complex molecular architectures. |
| Organotextile Catalysis | Immobilization of organocatalysts on textile supports like nylon. | Excellent stability and recyclability, maintaining high enantioselectivity over many cycles. |
| Metallaphotoredox Catalysis | Merges transition-metal catalysis with photoredox catalysis for enantioconvergent reactions. | Enables the use of racemic starting materials to produce a single enantiomer product. |
Exploration of New Applications in Medicinal Chemistry Beyond Intermediate Synthesis
While this compound is a well-established intermediate, researchers are exploring its potential in more direct medicinal applications. This includes its incorporation into the final structure of biologically active agents. An emerging area of interest is the synthesis of isosteres, where an atom or group of atoms is replaced by another with similar properties. For example, a sulfur-containing analogue, benzyl (R)-2-(acetylthio)propanoate, has been synthesized from this compound. Th
Q & A
Q. What are the recommended methods for synthesizing Benzyl (S)-(-)-lactate with high enantiomeric purity?
this compound is typically synthesized via esterification of L-lactic acid with benzyl alcohol, catalyzed by acid (e.g., H₂SO₄) or enzymes (lipases). For enantiomeric purity >99%, enzymatic methods using immobilized Candida antarctica lipase B are preferred due to their stereoselectivity . Key parameters include:
- Temperature : 30–40°C to balance reaction rate and enzyme stability.
- Solvent : Non-polar solvents (e.g., toluene) enhance esterification efficiency.
- Water removal : Molecular sieves or vacuum systems improve yield by shifting equilibrium. Post-synthesis, purification via fractional distillation or silica gel chromatography (eluent: hexane/ethyl acetate) ensures purity.
Table 1 : Comparison of Synthesis Methods
| Method | Catalyst | Yield (%) | Enantiomeric Excess (%) |
|---|---|---|---|
| Acid-catalyzed | H₂SO₄ | 70–80 | 85–90 |
| Enzymatic (CAL-B) | Lipase | 85–90 | 98–99 |
| Mitsunobu reaction | DIAD/TPP | 75–85 | 95–98 |
Q. How can researchers confirm the structural identity and purity of this compound?
- Spectroscopic Analysis :
- ¹H/¹³C NMR : Key peaks include δ 5.1–5.3 (benzyl CH₂), δ 4.2–4.4 (lactate methine), and δ 1.3–1.5 (methyl group) .
- Chiral HPLC : Use a chiral column (e.g., Chiralpak AD-H) with hexane/isopropanol (90:10) to verify enantiopurity .
- Physical Properties :
- Melting point: 18–20°C (literature range) .
- Optical rotation: [α]ᴅ²⁵ = -15° to -17° (neat) .
Q. What methodologies are effective for studying this compound’s role in enhancing drug solubility?
- Phase Solubility Analysis : Measure solubility of a poorly soluble drug (e.g., curcumin) in benzyl lactate/water mixtures at 25°C. Plot solubility vs. cosolvent concentration to determine the linearity (AL-type) and calculate the Gibbs free energy of transfer .
- In Vitro Permeability : Use Caco-2 cell monolayers to assess whether solubility enhancement correlates with improved intestinal absorption .
Advanced Research Questions
Q. How can researchers resolve contradictory data on this compound’s antimicrobial mechanisms?
Discrepancies in reported mechanisms (e.g., membrane disruption vs. metabolic inhibition) require:
- Systematic Comparative Assays :
- Membrane Permeability : Use propidium iodide uptake assays in Staphylococcus aureus to quantify membrane damage.
- Metabolomic Profiling : LC-MS/MS analysis of bacterial lysates post-treatment to identify disrupted pathways .
Q. What strategies optimize chiral resolution of this compound in complex mixtures?
- Dynamic Kinetic Resolution (DKR) : Combine lipases (stereoselective acylation) with metal catalysts (racemization of undesired enantiomer) .
- Simulated Moving Bed Chromatography (SMB) : Continuous separation using chiral stationary phases (CSPs) for industrial-scale applications .
Q. How can formulation stability of this compound in topical applications be assessed?
- Accelerated Stability Testing :
- Store formulations at 40°C/75% RH for 6 months. Monitor degradation via HPLC and pH shifts.
- Key Stability Indicators : Ester hydrolysis (free lactic acid) and benzyl alcohol formation .
- Q10 (Arrhenius) Model : Predict shelf life by extrapolating degradation rates at elevated temperatures .
Data Analysis and Reproducibility
Q. What statistical approaches are recommended for analyzing dose-dependent antimicrobial activity?
- Hill Equation Modeling : Fit dose-response curves to calculate EC₅₀ and Hill coefficients (cooperativity).
- ANOVA with Tukey’s HSD : Compare efficacy across bacterial strains (e.g., E. coli vs. C. albicans) .
Table 2 : Antimicrobial Efficacy of this compound
| Microorganism | MIC (µg/mL) | Mechanism Hypotheses |
|---|---|---|
| Staphylococcus aureus | 128 | Membrane disruption |
| Candida albicans | 256 | Ergosterol synthesis inhibition |
| Pseudomonas aeruginosa | >512 | No significant activity |
Q. How can researchers ensure reproducibility in stereochemical outcomes during synthesis?
- Quality-by-Design (QbD) : Use DOE (Design of Experiments) to identify critical process parameters (e.g., enzyme loading, solvent ratio).
- In Situ Monitoring : ATR-FTIR to track reaction progress and intermediate formation .
Ethical and Cross-Disciplinary Considerations
Q. What ethical guidelines apply to reporting this compound’s biocompatibility data?
Q. How can cross-disciplinary approaches enhance applications in drug delivery and antimicrobial coatings?
- Hybrid Nanocarriers : Encapsulate benzyl lactate in PLGA nanoparticles for sustained release.
- Surface Functionalization : Graft onto medical device coatings via plasma polymerization to reduce biofilm formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
